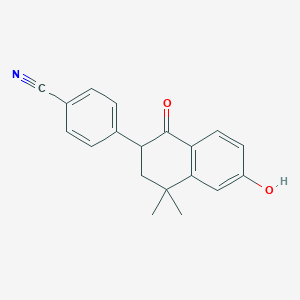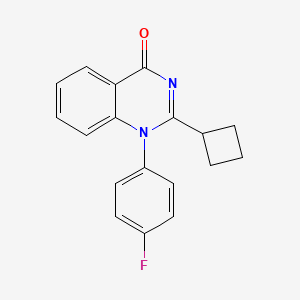![molecular formula C18H21N3O B11840359 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one CAS No. 160781-59-9](/img/structure/B11840359.png)
10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one is a complex organic compound belonging to the class of naphthyridines Naphthyridines are aromatic heterocyclic compounds characterized by a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one typically involves the cyclization of 2-anilinonicotinic acids or the corresponding nitriles. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process . The pK2 values of these compounds range from −4.63 to −5.98, correlating with the σ substituent constants .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding naphthyridine oxides, while reduction could produce partially or fully reduced derivatives.
Scientific Research Applications
10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. Additionally, its diethylaminoethyl side chain may facilitate binding to specific protein targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Alkyl-10H-benzo[b][1,8]naphthyrid-5-ones: These compounds share a similar core structure but differ in their alkyl substituents.
9(10H)-Acridinone derivatives: These compounds have a similar tricyclic structure but differ in their nitrogen atom positions.
Uniqueness
10-(2-(Diethylamino)ethyl)benzo[b][1,8]naphthyridin-5(10H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylaminoethyl side chain enhances its solubility and potential for biological interactions, setting it apart from other naphthyridine derivatives.
Properties
CAS No. |
160781-59-9 |
|---|---|
Molecular Formula |
C18H21N3O |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
10-[2-(diethylamino)ethyl]benzo[b][1,8]naphthyridin-5-one |
InChI |
InChI=1S/C18H21N3O/c1-3-20(4-2)12-13-21-16-10-6-5-8-14(16)17(22)15-9-7-11-19-18(15)21/h5-11H,3-4,12-13H2,1-2H3 |
InChI Key |
UNHDSFGPNRANBD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2C(=O)C3=C1N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(R)-tert-Butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B11840287.png)
![9,9-Dibutyl-3-methyl-9H-indeno[2,1-c]pyridine](/img/structure/B11840291.png)



![7-Methyl-2-phenyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11840321.png)
![2'-Chloro-4'-(pyrrolidin-1-YL)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidine]](/img/structure/B11840323.png)




